molecular formula C7H7ClN4S2 B14725366 2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine CAS No. 6314-21-2

2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine

Cat. No.: B14725366
CAS No.: 6314-21-2
M. Wt: 246.7 g/mol
InChI Key: UJRBEWCSSOFDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves the reaction of appropriate thiazole and pyrimidine precursors under specific conditions. One common method involves the use of 2-chloroethyl sulfide and a thiazolo[5,4-d]pyrimidine derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets. One of the primary targets is topoisomerase I, an enzyme involved in DNA replication. The compound inhibits the activity of topoisomerase I, leading to DNA damage and the subsequent inhibition of cancer cell proliferation . Additionally, the compound may interact with other cellular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine can be compared with other thiazole derivatives, such as:

What sets this compound apart is its unique combination of a thiazole and pyrimidine ring, which contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

6314-21-2

Molecular Formula

C7H7ClN4S2

Molecular Weight

246.7 g/mol

IUPAC Name

2-(2-chloroethylsulfanyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

InChI

InChI=1S/C7H7ClN4S2/c8-1-2-13-7-12-4-5(9)10-3-11-6(4)14-7/h3H,1-2H2,(H2,9,10,11)

InChI Key

UJRBEWCSSOFDFR-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)SC(=N2)SCCCl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.